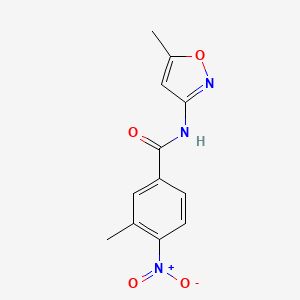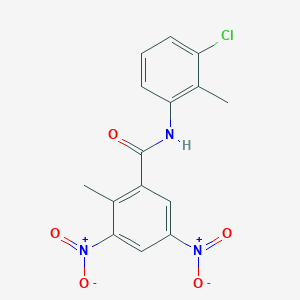
4-Methyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of the thiadiazole ring is crucial for the compound’s biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often involve refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-METHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other biologically active compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has potential anticancer properties and can inhibit certain enzymes like carbonic anhydrase.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-METHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide to bicarbonate ions . This inhibition can lead to various biological effects, including anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-{4-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]phenyl}benzamide
- Thiadiazole-pyrazolotriazine hybrids
- Thiadiazole-pyrazolopyrimidine hybrids
Uniqueness
4-METHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities. Its ability to inhibit carbonic anhydrase and its antimicrobial properties make it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H9N3O2S2 |
|---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
4-methyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H9N3O2S2/c1-7-2-4-8(5-3-7)16(13,14)12-9-11-10-6-15-9/h2-6H,1H3,(H,11,12) |
InChI Key |
SABIPPCYQCEAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11015346.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11015357.png)
![N-{3-[(4-chlorobenzyl)amino]-3-oxopropyl}-3,5-dimethoxybenzamide](/img/structure/B11015365.png)
![methyl 5-benzyl-2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11015370.png)
![N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide](/img/structure/B11015375.png)

![2-[acetyl(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11015390.png)
![propyl 4-(2-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate](/img/structure/B11015392.png)
![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B11015399.png)
![ethyl (2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11015405.png)
![1-(4-methoxyphenyl)-4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11015413.png)



